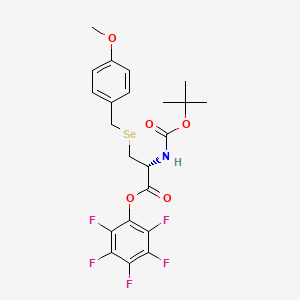

Boc-Sec(Mob)-OPfp

Description

Boc-Sec(Mob)-OPfp, chemically designated as tert-butoxycarbonyl-protected selenocysteine (S-(4-methoxybenzyl)) pentafluorophenyl ester, is a specialized reagent in peptide synthesis. It facilitates the incorporation of selenocysteine (Sec) or its analogs into peptide chains, particularly in the synthesis of selenoenzymes like thioredoxin reductase (TrxR). The compound’s design combines three critical features:

- Boc (tert-butyloxycarbonyl) protection: Stable under alkaline conditions, preventing premature deprotection during solid-phase peptide synthesis (SPPS) .

- Mob (4-methoxybenzyl) group: Protects the selenocysteine thiol/selenol group from oxidation or undesired side reactions .

- OPfp (pentafluorophenyl) ester: A highly reactive leaving group that enables efficient acylation without requiring additional coupling reagents .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F5NO5Se/c1-22(2,3)33-21(30)28-13(10-34-9-11-5-7-12(31-4)8-6-11)20(29)32-19-17(26)15(24)14(23)16(25)18(19)27/h5-8,13H,9-10H2,1-4H3,(H,28,30)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVXXVPLCBMJDC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F5NO5Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with L-serine, which undergoes Boc protection to yield Boc-Ser-OH. This step ensures amino group stability during subsequent reactions. Shimodaira and Iwaoka reported a five-step protocol starting from L-serine, achieving Boc-Sec(Mob)-OH with a total yield of 74% and >99% enantiomeric excess (e.e.). The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, typically sodium carbonate, in a mixed solvent system (e.g., 1,4-dioxane/water).

Hydroxyl Activation and Selenation

The hydroxyl group of Boc-Ser-OH is activated via iodination or tosylation. Iodination, using triphenylphosphine and iodine in dichloromethane, generates Boc-Ser(I)-OH. This intermediate proves superior to the tosylate derivative due to its higher reactivity and reduced racemization risk. Selenation follows, employing p-methoxybenzyl selenolate (MobSe⁻), prepared by reducing bis(p-methoxybenzyl) diselenide with sodium borohydride. The nucleophilic substitution proceeds efficiently at room temperature, yielding Boc-Sec(Mob)-OMe.

Hydrolysis and Purification

The methyl ester of Boc-Sec(Mob)-OMe is hydrolyzed using trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane (DCE), affording Boc-Sec(Mob)-OH in 91% yield. Enantiomeric purity (>99% e.e.) is confirmed via chiral HPLC, and recrystallization from dichloromethane-hexane ensures removal of racemic byproducts.

Table 1: Comparison of Tosylation vs. Iodination Routes for Boc-Sec(Mob)-OH Synthesis

| Parameter | Tosylation Route | Iodination Route |

|---|---|---|

| Intermediate Stability | Moderate | High |

| Selenation Yield | 72% | 89% |

| Racemization Risk | ~50% e.e. | >99% e.e. |

| Total Yield from Serine | 52% | 74% |

Conversion to Boc-Sec(Mob)-OPfp

Activation with Pentafluorophenol

Boc-Sec(Mob)-OH is converted to its OPfp ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. Dissolving Boc-Sec(Mob)-OH (6.0 mmol) in dry dichloromethane (DCM) at 0°C, DCC (3.0 mmol) is added to form an active ester intermediate. Pentafluorophenol (6.0 mmol) in ethyl acetate is introduced, and the reaction is warmed to 22°C for 1.5 hours. The urea byproduct (dicyclohexylurea) precipitates and is removed via filtration.

Purification and Yield

The crude product is purified via silica gel chromatography using a hexanes-ethyl acetate (80:20) solvent system, yielding this compound as a white crystalline solid in 89% yield. The R₃ value during chromatography is 0.44, and the final product is characterized by NMR and mass spectrometry.

Table 2: Key Parameters for this compound Synthesis

| Parameter | Conditions/Results |

|---|---|

| Solvent System | Dichloromethane/Ethyl Acetate |

| Reaction Temperature | 0°C → 22°C |

| Coupling Agent | DCC |

| Chromatography Solvent | Hexanes:EtOAc (80:20) |

| Final Yield | 89% |

Mitigation of Racemization and Byproduct Formation

Racemization during selenation is minimized by avoiding basic conditions that deprotonate the α-carbon. The iodination route circumvents this issue by eliminating prolonged exposure to NaBH₄, which generates selenolate nucleophiles. Additionally, recrystallization steps remove trace racemic impurities, ensuring enantiopurity critical for peptide bioactivity .

Chemical Reactions Analysis

Types of Reactions

Boc-Sec(Mob)-OPfp undergoes various chemical reactions, including:

Oxidation: The selenol group can be oxidized to form diselenides.

Reduction: Diselenides can be reduced back to selenols.

Substitution: The Mob protecting group can be removed under acidic conditions to expose the selenol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other mild oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Mob group.

Major Products Formed

Oxidation: Formation of diselenides.

Reduction: Regeneration of the selenol group.

Substitution: Exposure of the free selenol group for further reactions

Scientific Research Applications

The applications of Boc-Sec(Mob)-OPfp are primarily in the realm of scientific research, specifically in peptide synthesis . It is used as a reagent in the synthesis of peptides containing selenocysteine (Sec), a naturally occurring amino acid .

Role in Selenocysteine Incorporation:

- This compound is utilized as a building block to incorporate selenocysteine into peptide sequences . Selenocysteine is of interest because it confers resistance to irreversible oxidative inactivation by reactive oxygen species (ROS) and electrophilic stress .

Solid Phase Peptide Synthesis:

- This compound is used in solid-phase peptide synthesis for the preparation of peptides containing selenocysteine .

- It facilitates the acylation reaction with N-deprotected (αMe)Sec(But) in dichloromethane (DCM) .

Synthesis of Tripeptides:

- Boc-Cys(Mob)-OPfp is used in the synthesis of tripeptides such as H-C(αMe)UG-OH .

- In one instance, a solution of Boc-Cys(Mob)-OPfp in DCM was added to a resin and shaken, followed by the addition of HATU in DMF .

Considerations for Synthesis:

- The synthesis of Boc-Cys(Mob)-OPfp may require an extra synthetic step since it is not always commercially available .

- Best results for tripeptide synthesis were typically achieved on a 0.1 mmol scale, although scaling up to 0.3 mmol is possible .

Chemical Properties:

Mechanism of Action

The mechanism of action of Boc-Sec(Mob)-OPfp involves the incorporation of selenocysteine into peptides. Selenocysteine residues can participate in redox reactions due to the unique properties of selenium. This allows selenopeptides to act as antioxidants, catalysts, and structural components in proteins. The molecular targets and pathways involved include various enzymes and proteins that utilize selenocysteine for their activity .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of this compound: Enables synthesis of selenocysteine-containing peptides with high fidelity, critical for studying selenoenzyme mechanisms . Eliminates coupling reagents, simplifying purification and reducing costs .

- Limited commercial availability compared to Fmoc-based reagents .

Q & A

Q. What is the role of Boc-Sec(Mob)-OPfp in peptide synthesis, and how does its reactivity compare to other acylating agents?

this compound is a Boc-protected cysteine derivative activated with pentafluorophenyl (OPfp) ester, enabling selective acylation in peptide synthesis. Its high reactivity facilitates efficient coupling between (αMe)Sec and Cys residues without requiring additional coupling reagents . Unlike Fmoc-protected analogs, Boc remains stable under alkaline conditions, minimizing side reactions (e.g., over-coupling of Cys) during solid-phase peptide synthesis .

Q. Why is Boc protection preferred over Fmoc in synthesizing this compound?

Boc (tert-butyloxycarbonyl) protection is chosen for its stability in alkaline environments, which is critical during repeated coupling steps in peptide synthesis. Fmoc (fluorenylmethyloxycarbonyl) deprotection under basic conditions can destabilize intermediates, leading to side reactions. Boc’s inertness ensures controlled synthesis of selenocysteine-containing peptides, as demonstrated in the production of mTrxR enzymes .

Q. What experimental protocols are recommended for synthesizing this compound?

- Step 1 : Couple Boc-Cys(Mob)-OH with OPfp ester using DCC (dicyclohexylcarbodiimide) in anhydrous DCM at 0°C.

- Step 2 : Purify via silica gel chromatography (84% yield).

- Step 3 : Use this compound in DCM for iterative acylation with N-deprotected (αMe)Sec(But), repeating ≥10 times for tripeptide formation.

- Step 4 : Cleave peptides from resin using DTNP (2,2'-dithiobis(5-nitropyridine)) to remove protecting groups .

Advanced Research Questions

Q. How can this compound be optimized for high-yield synthesis of selenoenzymes like TrxR?

- Reaction Conditions : Maintain anhydrous DCM at 0°C to prevent ester hydrolysis.

- Purification : Use silica gel chromatography to isolate pure this compound (84% yield).

- Coupling Efficiency : Monitor coupling completion via ninhydrin tests and repeat acylation steps to ensure tripeptide formation.

- Scalability : From 6L bacterial cultures, yields of 44 mg (wild-type) and 64 mg (mutant) TrxR were achieved, validated by MS .

Q. What analytical methods are critical for characterizing this compound-derived peptides?

- Mass Spectrometry (MS) : Confirm molecular weights of synthesized peptides (e.g., H-Cys-Sec-Gly-OH, 488.4 Da).

- Kinetic Assays : Measure enzyme activity with substrates like Trx, H2O2, and DTNB to assess functional incorporation of selenocysteine.

- Chromatography : Use reverse-phase HPLC to resolve intermediates and final products .

Q. How do this compound-mediated syntheses address challenges in selenoprotein expression?

Heterologous expression of selenoproteins (e.g., TrxR) in E. coli is hindered by selenocysteine incorporation inefficiency. This compound enables intein-mediated peptide ligation, bypassing translational limitations. This method produced functional mTrxR-CUG (wild-type) and mTrxR-C(αMe)UG (mutant) enzymes with confirmed activity .

Methodological Considerations

Q. How should researchers design experiments to compare this compound with alternative reagents (e.g., Fmoc-AA-OPfp)?

- PICO Framework :

Q. What are common pitfalls in using this compound, and how can they be mitigated?

- Pitfall 1 : OPfp ester hydrolysis in humid conditions. Solution : Use anhydrous solvents and inert atmosphere.

- Pitfall 2 : Incomplete deprotection with DTNP. Solution : Optimize DTNP concentration and reaction time.

- Pitfall 3 : Low tripeptide yields. Solution : Increase coupling iterations (>10 cycles) .

Data Contradictions and Validation

Q. How can conflicting data on this compound reactivity be resolved?

- Hypothesis Testing : Compare reaction kinetics (e.g., acylation rates) under controlled conditions.

- Cross-Validation : Use orthogonal techniques (e.g., NMR for structural confirmation, MS for mass accuracy).

- Reproducibility : Replicate synthesis protocols across independent labs to identify procedural variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.